molecular formula C11H13N B11920473 6'-Methylspiro[cyclopropane-1,3'-indoline]

6'-Methylspiro[cyclopropane-1,3'-indoline]

Katalognummer: B11920473
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: CJPRZRPSLJGHGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Methylspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methylspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions. For instance, the use of gold-catalyzed cyclization has been reported to be effective . The reaction conditions often involve mild temperatures and the presence of specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for 6’-Methylspiro[cyclopropane-1,3’-indoline] are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Methylspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The indoline moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted indoline compounds.

Wissenschaftliche Forschungsanwendungen

6’-Methylspiro[cyclopropane-1,3’-indoline] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiroindole: Similar in structure but lacks the methyl group on the cyclopropane ring.

    Spirooxindole: Contains an oxindole moiety instead of an indoline.

    Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.

Uniqueness

6’-Methylspiro[cyclopropane-1,3’-indoline] is unique due to the presence of the methyl group on the cyclopropane ring, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C11H13N

Molekulargewicht

159.23 g/mol

IUPAC-Name

6-methylspiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13N/c1-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3

InChI-Schlüssel

CJPRZRPSLJGHGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C3(CC3)CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.